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molecular formula C9H9NO2S B8361055 2-(2-Thienyl-4-oxazolyl)ethanol

2-(2-Thienyl-4-oxazolyl)ethanol

Cat. No. B8361055
M. Wt: 195.24 g/mol
InChI Key: NHIYPMGDDIXJNK-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 72. ethyl 2-(2-thienyl)-4-oxazolylacetate was subjected to reduction with lithium alminum hydride to obtain 2-[2-(2-thienyl)-4-oxazolyl]ethanol as an oil. The yield was 73%.
Name
ethyl 2-(2-thienyl)-4-oxazolylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][CH:8]=[C:9]([CH2:11][C:12](OCC)=[O:13])[N:10]=1.[Li].[H-]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:7][CH:8]=[C:9]([CH2:11][CH2:12][OH:13])[N:10]=1 |^1:16|

Inputs

Step One
Name
ethyl 2-(2-thienyl)-4-oxazolylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1OC=C(N1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1OC=C(N1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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